molecular formula C8H10N2 B1293668 1,2,3,4-Tetrahydroquinoxaline CAS No. 3476-89-9

1,2,3,4-Tetrahydroquinoxaline

Cat. No.: B1293668
CAS No.: 3476-89-9
M. Wt: 134.18 g/mol
InChI Key: HORKYAIEVBUXGM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoxaline is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂. It is a derivative of quinoxaline, where the aromatic ring is partially hydrogenated.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs catalytic hydrogenation due to its efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the product .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroquinoxaline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with several enzymes, including dipeptidyl peptidase-IV (DPP-4), which is involved in the regulation of glucose metabolism. The compound acts as an inhibitor of DPP-4, thereby influencing the activity of this enzyme and affecting glucose homeostasis

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling. The compound’s interaction with DPP-4 leads to alterations in the levels of incretin hormones, which play a role in regulating insulin secretion . Furthermore, this compound has been shown to affect gene expression and cellular metabolism, although the specific mechanisms underlying these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. As an inhibitor of DPP-4, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity . This inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion and improve glucose homeostasis. Additionally, this compound may interact with other enzymes and proteins, influencing their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of glucose metabolism and insulin signaling

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit DPP-4 activity and improve glucose homeostasis without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. The compound’s inhibition of DPP-4 leads to increased levels of incretin hormones, which enhance insulin secretion and improve glucose homeostasis

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The distribution of this compound within the body is influenced by factors such as its solubility, binding affinity, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and its effects on cellular processes.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoxaline
Source PubChem
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InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORKYAIEVBUXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063048
Record name Quinoxaline, 1,2,3,4-tetrahydro-
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Molecular Weight

134.18 g/mol
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CAS No.

3476-89-9
Record name 1,2,3,4-Tetrahydroquinoxaline
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Record name 1,2,3,4-Tetrahydroquinoxaline
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Record name Quinoxaline, 1,2,3,4-tetrahydro-
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Record name Quinoxaline, 1,2,3,4-tetrahydro-
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Record name 1,2,3,4-Tetrahydroquinoxaline
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Record name 1,2,3,4-TETRAHYDROQUINOXALINE
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Synthesis routes and methods I

Procedure details

Quinoxaline was hydrogenated at 60 psi, 50° C. with PtO2 catalyst in ethanol to produce 1,2,3,4-terahydroquinoxaline (THQ).
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, to a solution of lithium borohydride (741 mg) in tetrahydrofuran (50 ml), methyl iodide (1.93 ml) was added dropwise under ice cooling and stirred at room temperature for 10 minutes. To this mixture, a solution of quinoxaline (1.32 g) in tetrahydrofuran (100 ml) was added dropwise over 15 minutes and then stirred at room temperature for 5 minutes. To the reaction mixture, methanol (10 ml) was added and stirred for 5 minutes, followed by addition of additional methanol (40 ml) and stirring at room temperature for 30 minutes. After the reaction mixture was concentrated, the resulting residue was dissolved again in methanol and evaporated under reduced pressure to remove the solvent. The resulting residue was diluted with 4M aqueous sodium hydroxide (100 ml) and extracted four times with chloroform. The combined organic layers were dried over anhydrous sodium sulfate and then filtered to remove the desiccant, followed by distilling off the solvent under reduced pressure. The resulting residue was converted into a powder form by addition of n-hexane, and then collected by filtration to give the titled compound, i.e., 1,2,3,4-tetrahydroquinoxaline (1.17 g) as a light-brown crystal.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,2,3,4-tetrahydroquinoxaline?

A1: The molecular formula of this compound is C8H10N2, and its molecular weight is 134.18 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A2: Common spectroscopic methods for structural characterization include:

  • IR Spectroscopy: Provides information about functional groups present in the molecule, such as carbonyl (C=O) and amine (N–H) stretches. [, , , , , ]
  • NMR Spectroscopy (1H and 13C): Offers detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation and confirmation of regio- and stereochemistry. [, , , , , , , , ]
  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern, providing insights into the molecule's structure and potential degradation pathways. []

Q3: What are some common synthetic routes to 1,2,3,4-tetrahydroquinoxalines?

A3: Several synthetic approaches have been explored, including:

  • Condensation Reactions: Reacting 1,2-diaminobenzenes with various dicarbonyl compounds, such as oxalic acid [] or α-ketoesters, [] in the presence of a catalyst can lead to the formation of the tetrahydroquinoxaline ring.
  • Reductive Cyclization: N-allyl 2-nitroanilines can undergo reductive cyclization, often facilitated by microwave irradiation, to form alkenyl-1,2,3,4-tetrahydroquinoxalines. []
  • Tandem Reactions: Combining multiple synthetic steps in a single pot offers efficient routes. Examples include tandem cyclization/hydrosilylation using borane catalysts [, ] or dual SNAr reactions with activated ortho-halonitrobenzenes. []
  • Metal-Catalyzed Reactions: Palladium-catalyzed hetero-annulation reactions have been employed to synthesize specific derivatives, such as (E)-2-alkylidene-1,2,3,4-tetrahydroquinoxalines. [, ]

Q4: Can 1,2,3,4-tetrahydroquinoxalines undergo tautomerism?

A4: Yes, certain derivatives exhibit tautomerism. For instance, 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxalines can exist as a mixture of unsaturated and saturated esters in solution, as revealed by NMR studies. [] 3-(α-Arylhydrazono-1,3,4-oxadiazol-2-ylmethyl)-2-oxo-1,2-dihydroquinoxalines also display tautomerism between the hydrazone imine and diazenyl enamine forms. []

Q5: How does halogenation typically proceed with 1,2,3,4-tetrahydroquinoxalines?

A5: Halogenation reactions can occur at specific positions. For example, using reagents like N-bromosuccinimide or Br2-H2O can result in the introduction of a halogen atom at the 4-position of the tetrahydroquinoxaline ring. []

Q6: Have 1,2,3,4-tetrahydroquinoxalines been explored for their potential as hydrogen storage materials?

A6: Yes, recent research has explored the use of polymers containing this compound units as potential hydrogen storage materials. For example, poly(6-vinyl-2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline) demonstrated reversible hydrogenation/dehydrogenation capabilities under mild conditions. []

Q7: Can 1,2,3,4-tetrahydroquinoxalines act as hydrogen donors?

A7: Yes, certain derivatives, such as 5,6,7,8-tetrafluoro-1,2,3,4-tetrahydroquinoxaline (TFQox), can function as hydrogen donors. Studies have shown its ability to improve the thermal stability of exo-tetrahydrodicyclopentadiene. [, ]

Q8: What is the significance of chirality in 1,2,3,4-tetrahydroquinoxalines?

A8: Chirality plays a crucial role in the biological activity of many compounds. Optically pure tetrahydroquinoxalines have exhibited promising applications in pharmaceuticals. []

Q9: How can enantioselective synthesis of 1,2,3,4-tetrahydroquinoxalines be achieved?

A9: Asymmetric hydrogenation, often employing chiral catalysts based on transition metals like iridium or ruthenium, offers a powerful strategy for synthesizing enantioenriched tetrahydroquinoxalines. Various chiral ligands, such as diphosphines and diphosphinites, have been explored to achieve high enantioselectivities. [, , , , ]

Q10: Is it possible to control the diastereoselectivity in the synthesis of 1,2,3,4-tetrahydroquinoxalines?

A10: Yes, controlling the stereochemistry during synthesis is crucial for obtaining specific isomers. For instance, the use of borane catalysts in tandem cyclization/hydrosilylation reactions has demonstrated excellent diastereoselectivity, enabling the selective formation of trans-2,3-disubstituted 1,2,3,4-tetrahydroquinoxalines. [, ]

Q11: What are some notable biological activities associated with 1,2,3,4-tetrahydroquinoxalines?

A11: 1,2,3,4-tetrahydroquinoxalines exhibit diverse biological activities, including:

  • Glucocorticoid Receptor Binding: Certain derivatives have shown promising activity as glucocorticoid receptor modulators. [, ]
  • CNS Depressant Activity: Some compounds display effects on the central nervous system, such as sedation, anxiolysis, and anticonvulsant activity. []
  • Antimicrobial Activity: Specific derivatives have demonstrated antimicrobial properties against various microorganisms. []

Q12: Have 1,2,3,4-tetrahydroquinoxalines been investigated for their potential as fluorescent probes?

A12: Yes, research has explored their use in fluorescent probes for biological imaging. For instance, a near-infrared fluorescent probe incorporating a this compound moiety has been developed for imaging catecholamines, demonstrating its potential for neuroimaging applications. []

Q13: How can the purity and identity of this compound derivatives be assessed?

A13: Several analytical techniques are valuable for quality control and analysis:

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) in a compound, confirming its purity and consistency. []
  • Chromatographic Methods (e.g., TLC, HPLC): Separate and analyze mixtures of compounds, enabling purity assessment and identification of impurities. []

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